molecular formula C8H15ClO2 B1315719 Methyl 5-chloro-2,2-dimethylpentanoate CAS No. 73441-42-6

Methyl 5-chloro-2,2-dimethylpentanoate

Cat. No. B1315719
CAS RN: 73441-42-6
M. Wt: 178.65 g/mol
InChI Key: AJPFLSFTFNACIR-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-2,2-dimethylpentanoate” is a chemical compound with the molecular formula C8H15ClO2 . It has an average mass of 178.656 Da .


Synthesis Analysis

The synthesis of “Methyl 5-chloro-2,2-dimethylpentanoate” involves several steps . The process starts with lithium metal shot (6.31 g, 0.91 mol) which is weighed under an argon atmosphere and placed in an argon-filled 1-liter flask. Tetrahydrofuran (182 ml) and diisopropylamine (96.6 g, 0.955 mol) are added. The mixture is heated to 35°C while styrene (48.8 g, 0.468 mol) is added slowly while maintaining the temperature between 35°C and 42°C .


Molecular Structure Analysis

The molecular structure of “Methyl 5-chloro-2,2-dimethylpentanoate” is represented by the formula C8H15ClO2 . The compound has a mono-isotopic mass of 178.076050 Da .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 5-chloro-2,2-dimethylpentanoate” are complex and involve multiple steps . After the addition of styrene is complete, and the exotherm has subsided, the mixture is cooled and methyl isobutyrate (83.6 g, 0.819 mol) is added dropwise at 5°C to 10°C .


Physical And Chemical Properties Analysis

“Methyl 5-chloro-2,2-dimethylpentanoate” has a density of 1.018 g/cm3 . The boiling point of the compound is 213.931°C at 760 mmHg . The flash point of the compound is 86.997°C .

Scientific Research Applications

Environmental Impact and Water Treatment

The study of pharmaceutically active compounds (PhACs) in wastewater includes the investigation of how chlorine disinfection might convert these compounds into chlorinated by-products. Research conducted on the antihyperlipidemic agent gemfibrozil, which contains a similar structural element to Methyl 5-chloro-2,2-dimethylpentanoate, highlights the potential environmental impact of such transformations. Chlorination of gemfibrozil led to the creation of chlorinated gemfibrozils, demonstrating the significance of such reactions in water treatment processes (Krkošek et al., 2011).

Synthesis and Chemical Properties

Research on Methyl 5-chloro-2,2-dimethylpentanoate has explored various synthesis methods and chemical properties. For instance, a study described the preparation of a similar compound, Methyl 3-oxo-4,4-dimethylpentanoate-1,3-14C, highlighting the methods used for its synthesis (Sieving, 1987).

Applications in Herbicides

Research on herbicidal pyrrole dicarboxylates, with a focus on chloro analogs, has provided insights into the selective herbicidal properties of compounds structurally related to Methyl 5-chloro-2,2-dimethylpentanoate. The studies indicate variations in post-emergence and pre-emergence herbicidal efficacy based on the position of the chlorine atom, suggesting potential applications in agriculture (Andrea et al., 1990).

Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceuticals and medicinal chemistry, various compounds with structural similarities to Methyl 5-chloro-2,2-dimethylpentanoate have been synthesized and evaluated for their antitumor activities. These studies demonstrate the compound's relevance in the development of new therapeutic agents (Grivsky et al., 1980).

Safety And Hazards

“Methyl 5-chloro-2,2-dimethylpentanoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

methyl 5-chloro-2,2-dimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-8(2,5-4-6-9)7(10)11-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPFLSFTFNACIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552413
Record name Methyl 5-chloro-2,2-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-2,2-dimethylpentanoate

CAS RN

73441-42-6
Record name Methyl 5-chloro-2,2-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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